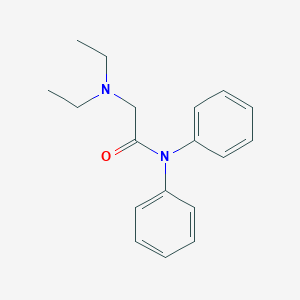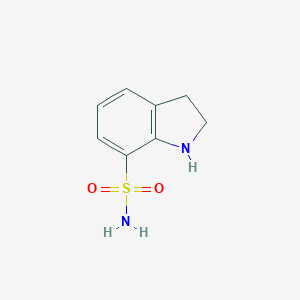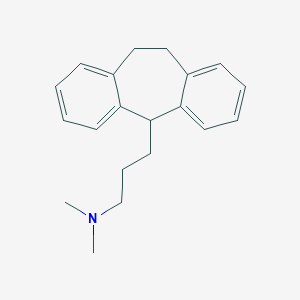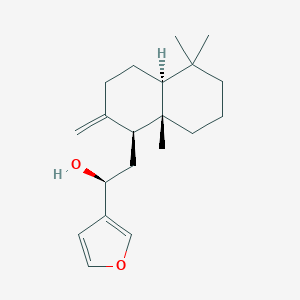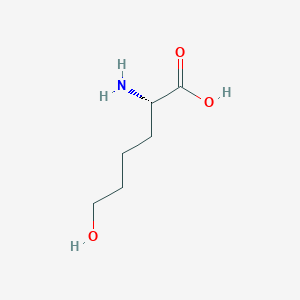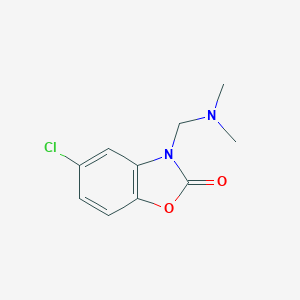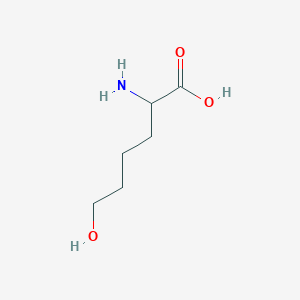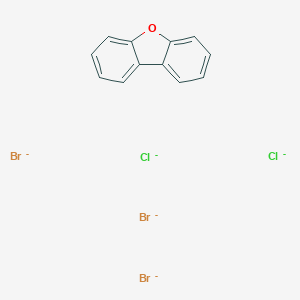
Dibenzofuran, tribromodichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran, tribromodichloro- is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a halogenated dibenzofuran, which means that it contains both chlorine and bromine atoms in its molecular structure. In
Mecanismo De Acción
The mechanism of action of dibenzofuran, tribromodichloro- is not well understood, but it is believed to act as an inhibitor of certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects, which we will discuss in the next section.
Efectos Bioquímicos Y Fisiológicos
Dibenzofuran, tribromodichloro- has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to cause liver damage and disrupt the endocrine system. Additionally, exposure to dibenzofuran, tribromodichloro- has been linked to developmental delays and neurological disorders in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dibenzofuran, tribromodichloro- in lab experiments is its high level of reactivity and specificity. This compound can be used to selectively inhibit certain enzymes or to study the effects of halogenated organic compounds on biological systems. However, the use of dibenzofuran, tribromodichloro- in lab experiments is limited by its toxicity and potential for environmental harm.
Direcciones Futuras
There are many potential future directions for research on dibenzofuran, tribromodichloro-. One area of interest is in the development of new materials and compounds that can be used in environmental remediation and pollution control. Additionally, further research is needed to fully understand the mechanism of action and potential health effects of this compound. Finally, the development of safer and more environmentally friendly methods for synthesizing dibenzofuran, tribromodichloro- is an important area of future research.
Conclusion
Dibenzofuran, tribromodichloro- is a halogenated dibenzofuran that has a wide range of potential applications in scientific research. This compound can be synthesized through a variety of methods and has been used in the development of new materials and as a reagent in organic chemistry reactions. However, the use of dibenzofuran, tribromodichloro- in lab experiments is limited by its toxicity and potential for environmental harm. Further research is needed to fully understand the mechanism of action and potential health effects of this compound, as well as to develop safer and more environmentally friendly methods for its synthesis.
Métodos De Síntesis
Dibenzofuran, tribromodichloro- can be synthesized through a variety of methods, including the reaction of dibenzofuran with bromine and chlorine in the presence of a catalyst. This reaction results in the substitution of two hydrogen atoms on the dibenzofuran molecule with bromine and chlorine atoms. The resulting compound, dibenzofuran, tribromodichloro-, can then be purified through a series of chemical reactions and distillations.
Aplicaciones Científicas De Investigación
Dibenzofuran, tribromodichloro- has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of environmental toxicology, where this compound can be used to study the effects of halogenated organic compounds on ecosystems and human health. Additionally, dibenzofuran, tribromodichloro- has been used in the development of new materials and as a reagent in organic chemistry reactions.
Propiedades
Número CAS |
107227-52-1 |
|---|---|
Nombre del producto |
Dibenzofuran, tribromodichloro- |
Fórmula molecular |
C12H8Br3Cl2O-5 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
dibenzofuran;tribromide;dichloride |
InChI |
InChI=1S/C12H8O.3BrH.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5 |
Clave InChI |
RECIRIQDYBSDFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-] |
Sinónimos |
TRIBROMO-DICHLORODIBENZOFURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



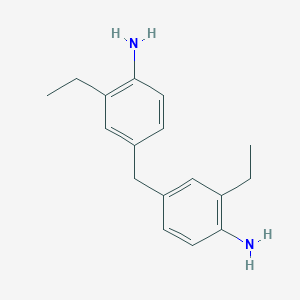
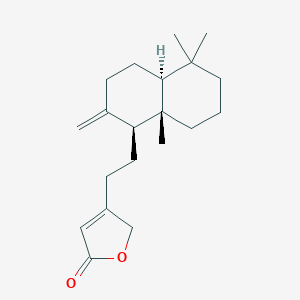
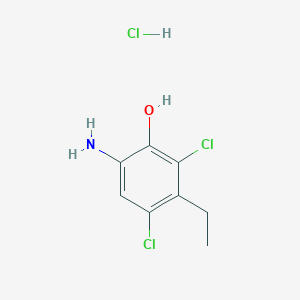
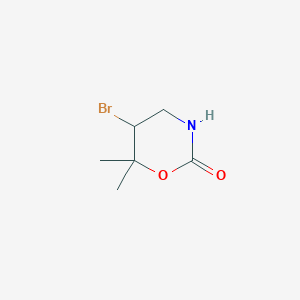
![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
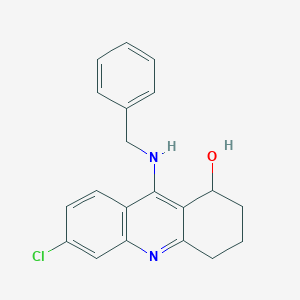
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
